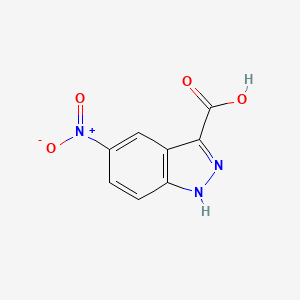

5-nitro-1H-indazole-3-carboxylic Acid

Description

The exact mass of the compound 5-nitro-1H-indazole-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-nitro-1H-indazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1H-indazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOGNYOQHDCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428008 | |

| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-76-7 | |

| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-indazole-3-carboxylic acid, identified by CAS number 78155-76-7, is a heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring an indazole core functionalized with both a nitro and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and a subject of investigation for its potential therapeutic properties. This guide provides a comprehensive overview of its synthesis, characterization, and known biological activities, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

5-Nitro-1H-indazole-3-carboxylic acid is a solid, typically appearing as a colorless to yellow powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78155-76-7 | [1] |

| Molecular Formula | C₈H₅N₃O₄ | [1][2] |

| Molecular Weight | 207.15 g/mol | [1][3] |

| Synonyms | 5-nitro-3H-indazole-3-carboxylic acid, 5-Nitroindazole-3-carboxylic acid | [1][3] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][3] |

| InChI Key | MLTOGNYOQHDCAN-UHFFFAOYSA-N | [3] |

Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid

The synthesis of 5-Nitro-1H-indazole-3-carboxylic acid can be approached through several routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the nitration of the readily available 1H-indazole-3-carboxylic acid.

Protocol 1: Nitration of 1H-Indazole-3-carboxylic Acid

This method involves the electrophilic nitration of the indazole ring. The nitro group is directed to the 5-position due to the electronic effects of the existing substituents.

Materials:

-

1H-indazole-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1H-indazole-3-carboxylic acid to an excess of concentrated sulfuric acid. Stir until complete dissolution.

-

Cool the mixture to 0-5°C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 5-Nitro-1H-indazole-3-carboxylic acid.

Sources

5-nitro-1H-indazole-3-carboxylic acid molecular structure

<An In-depth Technical Guide to the Molecular Structure of 5-Nitro-1H-indazole-3-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 5-nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] We will delve into its fundamental physicochemical properties, outline a detailed and validated synthesis protocol, and present a thorough analysis of its molecular structure, supported by spectroscopic and crystallographic data. Furthermore, this document explores the compound's chemical reactivity and its applications as a versatile building block in the development of novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[1][2]

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This structure is present in numerous synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] 5-nitro-1H-indazole-3-carboxylic acid, in particular, serves as a crucial synthetic intermediate. Its distinct functional groups—the indazole core, a carboxylic acid at the 3-position, and a nitro group at the 5-position—provide multiple reaction sites for chemical modification, making it a valuable starting material for constructing complex molecular architectures for drug discovery and agrochemical research.[1]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is paramount for its effective use in a research setting.

Physicochemical Data

The key properties of 5-nitro-1H-indazole-3-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₄ | [5][6] |

| Molecular Weight | 207.14 g/mol | [5][6] |

| Appearance | Solid | [5][7] |

| Boiling Point | 547.1°C at 760 mmHg | [6][8] |

| Density | 1.733 g/cm³ | [6] |

| InChI Key | MLTOGNYOQHDCAN-UHFFFAOYSA-N | [5] |

| CAS Number | 78155-76-7 | [5] |

Safety and Handling

As a nitroaromatic compound and carboxylic acid, appropriate safety measures are necessary.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly sealed container in a dry, cool place (2-8°C).[5]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-nitro-1H-indazole-3-carboxylic acid is a multi-step process. The following protocol is based on the oxidation of a suitable precursor, providing a reliable and reproducible method.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol details the oxidation of 5-nitroindazole-3-aldehyde to the corresponding carboxylic acid.[9]

-

Reactant Preparation : In a suitable reaction vessel, dissolve 5-nitroindazole-3-aldehyde (52.35 mmol) in 1000 mL of acetone. In a separate beaker, dissolve potassium permanganate (KMnO₄, 15 g, 94.91 mmol) in 300 mL of water.

-

Causality: Acetone is used as the solvent due to the solubility of the starting material. Water is required for the oxidant.

-

-

Oxidation Reaction : Slowly add the aqueous KMnO₄ solution dropwise to the acetone solution of the aldehyde at room temperature with continuous stirring.

-

Causality: A slow, dropwise addition is critical to control the exothermic nature of the oxidation reaction and prevent side reactions.

-

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise to neutralize the excess potassium permanganate. This is visually confirmed by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Self-Validation: The color change provides a clear endpoint for the quenching step.

-

-

Workup & Isolation : Filter the reaction mixture to remove the insoluble MnO₂. Concentrate the filtrate by distillation under reduced pressure.

-

Precipitation : Acidify the concentrated solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification : Collect the precipitate by filtration and recrystallize from methanol to yield the final product as a yellow solid.[9] The reported yield for this procedure is approximately 79%.[9]

Molecular Structure Elucidation

The definitive molecular structure is established through a combination of spectroscopic methods and X-ray crystallography.

Spectroscopic Characterization

-

¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to their coupling. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, along with a downfield signal for the carboxylic acid proton. For the related 5-Nitro-1H-indazole-3-carboxaldehyde, aromatic protons appear between δ 7.86 and 8.86 ppm.[10]

-

¹³C NMR (Carbon NMR) : The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical range of δ 110-150 ppm. For the related 5-nitro-1H-indazole, signals are observed at δ 110.60, 119.18, 120.37, and 122.14 ppm among others.[11][12]

-

IR (Infrared) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅N₃O₄) by providing a highly accurate mass-to-charge ratio of the molecular ion [M-H]⁻ at m/z 190.0253.[10]

X-ray Crystallography and 3D Geometry

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure for 5-nitro-1H-indazole-3-carboxylic acid is not available in the searched results, analysis of related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indole-carboxylic acids, reveals common structural motifs.[13][14]

-

Planarity : The indazole ring system is expected to be nearly planar.[15]

-

Hydrogen Bonding : A key feature in the crystal lattice will be intermolecular hydrogen bonding. Carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O hydrogen bonds.[13][14] Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially interacting with the nitro group or carboxylic oxygen of an adjacent molecule, leading to the formation of extended supramolecular structures.[14]

Chemical Reactivity and Applications

The unique combination of functional groups dictates the chemical reactivity and utility of 5-nitro-1H-indazole-3-carboxylic acid as a synthetic intermediate.

Key Reaction Pathways

Caption: Major reaction pathways for 5-nitro-1H-indazole-3-carboxylic acid.

-

Reactions at the Carboxylic Acid (Position 3) : The carboxylic acid is readily converted into other functional groups.

-

Esterification : Fischer-Speier esterification using an alcohol (e.g., methanol) with an acid catalyst yields the corresponding ester.[16][17] This is useful for modifying solubility or for use as a protecting group.

-

Amide Coupling : Standard peptide coupling reagents (e.g., EDC, HOBT) facilitate the formation of amide bonds with various primary or secondary amines, creating a diverse library of indazole-3-carboxamides.[18]

-

-

Reactions at the Nitro Group (Position 5) : The nitro group is a versatile functional handle.

-

Reduction : The nitro group can be reduced to an amine (5-amino-1H-indazole derivative) using standard conditions like SnCl₂ or catalytic hydrogenation (H₂/Pd).[17] This resulting amino group can then be used in a wide range of subsequent reactions, such as diazotization or coupling reactions.

-

Applications in Drug Discovery and Development

Derivatives of 5-nitro-1H-indazole-3-carboxylic acid are explored for various therapeutic applications. The indazole scaffold is a known kinase inhibitor motif, and modifications of this core structure are a common strategy in cancer drug discovery.[10][19]

-

Anti-inflammatory Agents : The compound itself and its derivatives are being investigated as potential anti-inflammatory agents.[1][6]

-

Antimicrobial Agents : The introduction of sulfonamide and carbamate moieties to the 5-nitro-1H-indazole core has led to compounds with promising antibacterial and antifungal activity.[2]

-

Antiparasitic Agents : 5-nitroindazole derivatives have shown notable activity against parasites such as Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease.[3][15]

-

Anticancer Research : The molecule serves as a precursor for synthesizing compounds evaluated for antineoplastic properties against various cancer cell lines.[6][15][19]

Conclusion

5-Nitro-1H-indazole-3-carboxylic acid is a compound of considerable strategic importance for synthetic and medicinal chemists. Its well-defined molecular structure, characterized by multiple reactive sites, allows for extensive chemical derivatization. The protocols and data presented in this guide offer a robust foundation for researchers aiming to leverage this versatile scaffold in the design and synthesis of novel, biologically active compounds for pharmaceutical and agrochemical applications.

References

-

Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

-

National Institutes of Health (NIH). 5-Nitroindazole. [Link]

-

Nature. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Organic Syntheses. 5-nitroindazole. [Link]

-

LookChem. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid. [Link]

-

ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. [Link]

-

Semantic Scholar. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

European Journal of Chemistry. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. (a) Single‐crystal X‐ray structure of 5 a... [Link]

-

PubChem. 5-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4). [Link]

-

SpectraBase. 5-nitro-1H-indazole - Optional[13C NMR] - Spectrum. [Link]

-

PubMed Central (PMC). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]

- 6. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]

- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 17. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 5-Nitro-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 5-nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in research and development. With a molecular weight of 207.15 g/mol , this versatile building block is pivotal in the synthesis of various bioactive molecules.[1] This guide details its core physicochemical properties, provides a validated synthesis protocol, outlines modern analytical characterization techniques, explores its diverse applications in pharmaceutical and agrochemical industries, and summarizes essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and professionals in drug discovery and chemical development, aiming to serve as a foundational resource for leveraging this compound's unique chemical attributes.

Core Physicochemical Properties and Identifiers

5-Nitro-1H-indazole-3-carboxylic acid is a stable, solid organic compound characterized by its indazole core substituted with a nitro group and a carboxylic acid function.[1] These functional groups impart unique reactivity and make it a valuable intermediate in organic synthesis.[1] The compound typically appears as a colorless to yellow solid.[1]

Table 1: Key Physicochemical Data and Identifiers

| Property | Value | Source(s) |

| Molecular Weight | 207.15 g/mol | [1] |

| Molecular Formula | C₈H₅N₃O₄ | [1][2][3] |

| CAS Number | 78155-76-7 | [1][2][4] |

| Appearance | Colorless to yellow solid | [1][3] |

| Purity | ≥95% (Typically by NMR) | [1] |

| Melting Point | 280 °C (in acetic acid) | [3] |

| Boiling Point | 547.1 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.733 g/cm³ (Predicted) | [3][5] |

| pKa | 2.51 ± 0.30 (Predicted) | [3] |

| Storage Conditions | 0-8°C, sealed in a dry environment | [1][2][3] |

Synthesis and Purification

The synthesis of 5-nitro-1H-indazole-3-carboxylic acid is most effectively achieved through the oxidation of the corresponding aldehyde, 5-nitroindazole-3-aldehyde. This transformation leverages a strong oxidizing agent, such as potassium permanganate, in a controlled reaction environment.

Synthetic Workflow Diagram

The diagram below illustrates the key stages of the synthesis, from the starting material to the final purified product.

Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on established oxidation methodologies for this class of compounds.[3]

Materials:

-

5-Nitroindazole-3-aldehyde (1 equivalent)

-

Potassium permanganate (KMnO₄, ~1.8 equivalents)

-

Acetone

-

Deionized Water

-

30% Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a reaction vessel of appropriate size, dissolve the starting material, 5-nitroindazole-3-aldehyde, in acetone. In a separate beaker, dissolve potassium permanganate in deionized water.

-

Oxidation: Slowly add the aqueous KMnO₄ solution dropwise to the acetone solution of the aldehyde at room temperature with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching: After completion, cautiously add 30% hydrogen peroxide dropwise to the reaction mixture.[3] This step is critical for neutralizing any remaining potassium permanganate, which is observed by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Workup and Isolation: Filter the reaction mixture to remove the insoluble MnO₂. The filter cake should be washed with a small amount of acetone or water to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Precipitation: Acidify the remaining aqueous concentrate with a suitable acid (e.g., HCl). This protonates the carboxylate salt, causing the less soluble 5-nitro-1H-indazole-3-carboxylic acid to precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash it thoroughly with cold deionized water, and dry it. For higher purity, the crude product should be recrystallized from a suitable solvent such as methanol to yield a yellow solid.[3]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 5-nitro-1H-indazole-3-carboxylic acid, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is commonly performed using reversed-phase HPLC. A C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient is typically effective for separating the product from starting materials and impurities.[6] Detection is best achieved using a photodiode array (PDA) detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indazole ring system, with splitting patterns and chemical shifts influenced by the electron-withdrawing nitro and carboxylic acid groups. The acidic proton of the carboxyl group may appear as a broad singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the N-O stretches of the nitro group and C=C/C=N stretches of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, which will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the mass of 207.15 Da.[7]

Key Applications in Research and Development

The chemical architecture of 5-nitro-1H-indazole-3-carboxylic acid makes it a highly valuable scaffold in several areas of chemical and pharmaceutical research. The indazole ring is considered a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 78155-76-7|5-Nitro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]

- 4. 5-Nitroindazole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 5. betterbiochem.lookchem.com [betterbiochem.lookchem.com]

- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Biological Activity of 5-Nitro-1H-indazole-3-carboxylic Acid

Foreword: The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its ability to form critical hydrogen bonds within protein active sites.[1] This guide provides an in-depth exploration of a specific, functionally rich derivative: 5-nitro-1H-indazole-3-carboxylic acid. We will dissect its chemical properties, synthesis, and multifaceted biological activities, offering researchers, scientists, and drug development professionals a foundational understanding of its potential as a therapeutic agent and a versatile building block for novel bioactive molecules.

Core Molecular Profile and Synthesis

5-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core, a deactivating carboxylic acid group at the C-3 position, and a nitro group at the C-5 position.[2] This specific arrangement of functional groups imparts unique electronic properties that are central to its reactivity and biological interactions.

Molecular Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 78155-76-7 | [2][3] |

| Molecular Formula | C₈H₅N₃O₄ | [2][3] |

| Molecular Weight | 207.15 g/mol | [2][3] |

| Appearance | Colorless to yellow solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage | Sealed in dry, 2-8°C |[3] |

Synthesis Pathway

The synthesis of the indazole scaffold can be approached through various methods. A common pathway to generate the 5-nitro-indazole core involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid, followed by intramolecular cyclization.[4] The carboxylic acid moiety at the 3-position is typically introduced via carboxylation using a strong base like n-butyl lithium on a protected indazole.[5]

The following diagram outlines a generalized workflow for synthesizing indazole derivatives, highlighting the key steps leading to functionalized compounds like 5-nitro-1H-indazole-3-carboxylic acid.

Caption: Generalized synthesis workflow for indazole-3-carboxylic acids.

Experimental Protocol: Fischer-Speier Esterification of 5-Nitro-1H-indazole-3-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common step in creating derivatives for biological screening.[6]

-

Reaction Setup: Suspend 8 g (38.64 mmol) of 5-nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser.[7]

-

Acid Catalysis: Add 19.323 mmol of concentrated sulfuric acid dropwise to the mixture while maintaining the temperature below 10°C with an ice bath.[7]

-

Reflux: Once the acid is added, heat the reaction mixture to reflux and maintain for 6 hours.[7]

-

Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice to precipitate the product.[7]

-

Purification: Filter the solid product and recrystallize from ethanol to yield methyl 5-nitro-1H-indazole-3-carboxylate.[7]

Multifaceted Biological Activities

5-Nitro-1H-indazole-3-carboxylic acid and its derivatives have demonstrated a wide spectrum of biological activities, positioning them as compounds of significant interest in pharmaceutical and agrochemical research.[2][8]

Antimicrobial and Antiprotozoal Activity

The indazole scaffold is a cornerstone in the development of novel antimicrobial agents.[8] Derivatives of 5-nitro-1H-indazole, in particular, have shown potent activity against bacteria, fungi, and protozoa.

-

Antibacterial/Antifungal: Sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized and evaluated as antimicrobial agents. One potent compound exhibited a zone of inhibition of 17.4 mm against Staphylococcus aureus and 19.4 mm against the fungus Aspergillus niger.[8] The mechanism for some indazole derivatives has been linked to the inhibition of DNA gyrase, a crucial bacterial enzyme.[8]

-

Antiprotozoal: A study of new 5-nitroindazole derivatives revealed remarkable activity against Trichomonas vaginalis at a concentration of 10 µg/mL.[9] Furthermore, certain derivatives displayed significant antichagasic activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9][10] The mechanism is believed to involve the nitro group, which can be activated by nitroreductases (NTRs) in the parasite to induce oxidative stress through the generation of reactive oxygen species (ROS).[10]

Anticancer Activity

The structural similarity of indazoles to indoles, which are present in many biological signaling molecules, makes them prime candidates for anticancer drug development.[1]

-

Cytotoxicity: Derivatives of 5-nitroindazole have shown moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines.[9] Other indazole derivatives have demonstrated potent growth inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), with some compounds showing IC₅₀ values in the low micromolar range.[6][11]

-

Mechanism of Action: The anticancer effects of indazole derivatives are often attributed to their ability to disrupt cell signaling pathways that control proliferation and survival.[6] A key mechanism is the induction of apoptosis (programmed cell death), which can be mediated by modulating the expression of Bcl-2 family proteins and activating caspases.[6] The structural relationship to Lonidamine, an antiglycolytic agent derived from 1H-indazole-3-carboxylic acid, suggests that these compounds may also interfere with cancer cell metabolism.[6]

The diagram below illustrates a potential mechanism by which a 5-nitroindazole derivative could induce apoptosis in a cancer cell.

Caption: Potential apoptotic pathway induced by 5-nitroindazole derivatives.

Anti-inflammatory and Enzyme Inhibition

5-Nitro-1H-indazole-3-carboxylic acid is actively explored for its potential as an anti-inflammatory agent and serves as a scaffold for developing specific enzyme inhibitors.[2]

-

Anti-inflammatory: Research has focused on this compound for developing new medications for chronic inflammatory diseases.[2] Coordination complexes of indazole-3-carboxylic acid with transition metals have shown significant inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells, indicating potent anti-inflammatory properties.[12]

-

Enzyme Inhibition: The indazole structure is a key component in many kinase inhibitors.[1] Derivatives have been developed as potent inhibitors of enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and bacterial DNA Gyrase B (GyrB).[6] The 1H-indazole-3-carboxamide structure, in particular, has been used to develop highly selective inhibitors of p21-activated kinase 1 (PAK1), a target for suppressing tumor migration and invasion.[13]

Agrochemical Applications

Beyond pharmaceuticals, 5-nitro-1H-indazole-3-carboxylic acid serves as a crucial building block in the agrochemical sector for formulating effective herbicides and pesticides.[2] Indazole derivatives have been shown to act as growth inhibitors for both the roots and shoots of plants like wheat and sorghum, suggesting potential applications in controlling plant development.[6]

Standardized Assay Methodologies

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections detail common assays used to evaluate the biological activities of 5-nitro-1H-indazole-3-carboxylic acid and its derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.[11][14]

-

Cell Seeding: Culture human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in appropriate media.[11] Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-nitro-1H-indazole-3-carboxylic acid derivatives) in the culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[11]

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Summary and Future Outlook

5-Nitro-1H-indazole-3-carboxylic acid is a highly versatile molecule with a rich profile of biological activities. Its derivatives have demonstrated significant potential as antimicrobial, antiprotozoal, anticancer, and anti-inflammatory agents. The presence of distinct functional groups—the indazole core for protein interaction, the nitro group for potential redox-based mechanisms, and the carboxylic acid for further derivatization—makes it an attractive starting point for drug discovery campaigns.

Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for its various biological effects. Structure-activity relationship (SAR) studies will be crucial in optimizing the scaffold to enhance potency and selectivity while minimizing off-target toxicity. The continued exploration of this compound and its analogues promises to yield novel therapeutic leads and valuable tools for chemical biology.

References

- METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook. (n.d.).

- Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem. (n.d.).

- 5-Nitro-1H-indazole-3-carboxylic acid - Chem-Impex. (n.d.).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

- Synthesis and biological properties of new 5-nitroindazole derivatives. (2025). ResearchGate.

- 5-nitroindazole - Organic Syntheses Procedure. (n.d.).

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI.

- 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 - Sigma-Aldrich. (n.d.).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025). ResearchGate.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.

- Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (n.d.). PubMed.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). PMC - NIH.

- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.

- 78155-76-7|5-Nitro-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.).

- 5-Nitro-1H-indazole-3-carboxylic acid - Sigma-Aldrich. (n.d.).

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.

- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.

- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC - PubMed Central.

- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI.

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 7. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Exploration of 5-nitro-1H-indazole-3-carboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] From anti-inflammatory and antimicrobial to anticancer agents, the versatility of the indazole ring system has positioned it as a focal point for drug discovery.[1][3] Within this class, 5-nitro-1H-indazole-3-carboxylic acid emerges as a compound of significant interest, not only as a synthetic intermediate for more complex molecules but also for its own intrinsic therapeutic potential.[4][5] This guide will delve into the potential mechanisms of action of 5-nitro-1H-indazole-3-carboxylic acid, drawing insights from its derivatives and proposing a comprehensive framework for its investigation.

The broader class of indazole derivatives has demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-diabetic properties.[3] Notably, Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated as an antineoplastic agent that impairs the energy metabolism of cancer cells.[6][7] This precedent suggests that 5-nitro-1H-indazole-3-carboxylic acid may share or possess analogous mechanisms of action, warranting a thorough investigation.

Proposed Mechanisms of Action: A Multi-pronged Hypothesis

Based on the established activities of structurally related compounds, we hypothesize that 5-nitro-1H-indazole-3-carboxylic acid exerts its biological effects through a combination of the following mechanisms:

-

Metabolic Reprogramming: Targeting the unique metabolic phenotype of cancer cells.

-

Enzyme Inhibition: Direct interaction with key enzymes involved in cellular proliferation and survival.

-

Modulation of Signaling Pathways: Interference with critical intracellular communication networks.

The following sections will explore each of these potential mechanisms in detail, providing the scientific rationale and outlining experimental protocols to validate these hypotheses.

I. Metabolic Reprogramming: Exploiting the Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[8] This metabolic shift presents a therapeutic window for agents that can disrupt this altered energy production. Lonidamine, a close structural relative, is known to inhibit oxygen consumption and aerobic glycolysis in neoplastic cells.[6] We propose that 5-nitro-1H-indazole-3-carboxylic acid may function as an antiglycolytic agent.[4]

A. Proposed Signaling Pathway: Inhibition of Glycolysis

The primary target in this pathway is hypothesized to be a key glycolytic enzyme, such as hexokinase-2 (HK2), which is often overexpressed in tumors and is a critical regulator of the first step in glucose metabolism.[8]

Caption: Proposed inhibition of Hexokinase 2 (HK2) by 5-nitro-1H-indazole-3-carboxylic acid, leading to disruption of glycolysis and reduced ATP production.

B. Experimental Workflow: Assessing Antiglycolytic Activity

A systematic approach is required to validate the antiglycolytic properties of 5-nitro-1H-indazole-3-carboxylic acid.

Caption: Experimental workflow to investigate the antiglycolytic effects of 5-nitro-1H-indazole-3-carboxylic acid.

C. Detailed Protocol: Glycolysis Stress Test

Objective: To measure the effect of 5-nitro-1H-indazole-3-carboxylic acid on the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Seahorse XF Glycolysis Stress Test Kit

-

5-nitro-1H-indazole-3-carboxylic acid

-

Seahorse XFe96 or XFp Analyzer

Procedure:

-

Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of 5-nitro-1H-indazole-3-carboxylic acid for a predetermined time.

-

Assay Preparation: Wash cells with Seahorse XF Base Medium and incubate in a CO2-free incubator.

-

Seahorse Analysis: Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG) and perform the Glycolysis Stress Test on the Seahorse analyzer.

-

Data Analysis: Analyze the ECAR measurements to determine the effect of the compound on glycolysis, glycolytic capacity, and glycolytic reserve.

II. Enzyme Inhibition: A Direct Molecular Assault

The indazole scaffold is known to interact with a variety of enzymes.[4] For instance, certain indazole derivatives have shown inhibitory activity against Indoleamine-2,3-dioxygenase 1 (IDO1) and bacterial DNA Gyrase B (GyrB).[4] We postulate that 5-nitro-1H-indazole-3-carboxylic acid may directly inhibit enzymes crucial for cancer cell survival and proliferation.

A. Potential Enzyme Targets and Rationale

| Enzyme Target | Rationale | Potential Therapeutic Indication |

| DNA Gyrase | Indazole derivatives have shown activity against bacterial DNA gyrase.[1][2] Inhibition of topoisomerases is a validated anti-cancer strategy. | Antibacterial, Anticancer |

| p21-activated kinase 1 (PAK1) | Aberrant PAK1 activation is linked to tumor progression, and 1H-indazole-3-carboxamide derivatives are potent PAK1 inhibitors.[9] | Anticancer (metastasis) |

| Indoleamine-2,3-dioxygenase 1 (IDO1) | IDO1 is involved in immune tolerance, and its inhibition is a promising cancer immunotherapy approach.[4] | Immuno-oncology |

B. Experimental Workflow: Target-Based Screening

Caption: A workflow for identifying and characterizing direct enzyme inhibition by 5-nitro-1H-indazole-3-carboxylic acid.

III. Modulation of Signaling Pathways: Rewiring Cellular Decisions

Indazole derivatives have been shown to influence critical signaling pathways that control cell fate. For example, some derivatives affect apoptosis and the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[10][11] The nitro group on 5-nitro-1H-indazole-3-carboxylic acid could also play a role in generating reactive oxygen species (ROS), which can induce apoptosis.[12]

A. Hypothesized Pathway: Induction of Apoptosis via p53 Activation

We propose that 5-nitro-1H-indazole-3-carboxylic acid may induce apoptosis by disrupting the p53-MDM2 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.

Caption: Proposed mechanism of apoptosis induction through inhibition of the MDM2-p53 interaction.

B. Experimental Protocol: Western Blot Analysis of p53 and Apoptotic Markers

Objective: To determine if 5-nitro-1H-indazole-3-carboxylic acid treatment leads to an increase in p53 protein levels and the activation of apoptotic pathways.

Materials:

-

Cancer cell lines (e.g., K562)

-

5-nitro-1H-indazole-3-carboxylic acid

-

Lysis buffer, protease, and phosphatase inhibitors

-

Primary antibodies (anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

Secondary HRP-conjugated antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cancer cells with various concentrations of 5-nitro-1H-indazole-3-carboxylic acid for 24-48 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane, incubate with secondary antibodies, and visualize protein bands using a chemiluminescent detection system.

-

Analysis: Quantify the band intensities to determine changes in protein expression levels.

Conclusion: A Roadmap for Mechanistic Elucidation

This guide provides a comprehensive framework for investigating the potential mechanisms of action of 5-nitro-1H-indazole-3-carboxylic acid. By systematically exploring its effects on cellular metabolism, direct enzyme inhibition, and key signaling pathways, researchers can build a robust understanding of its therapeutic potential. The proposed experimental workflows and detailed protocols offer a clear roadmap for these investigations. The convergence of data from these diverse experimental approaches will be crucial in fully elucidating the multifaceted mechanism of action of this promising compound and paving the way for its potential clinical development.

References

- Di Cosimo, S., et al. (2002).

- Band, P. R., et al. (1984).

- Lodi, A., & G., F. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. PubMed.

- Wang, R., et al. (2020).

- İpek, Ӧ.Ş., et al. (2025). Lonidamine derivatives against tumor growth and metastasis. BioWorld.

- Benchchem. (n.d.).

- Chem-Impex. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. Chem-Impex.

- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Wang, C., et al. (2023).

- Wang, C., et al. (2023).

- Wang, C., et al. (2023).

- Gonzalez-Chavarrıa, I., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.

- Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.

- Li, H., et al. (2020).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Investigation of 5-nitro-1H-indazole-3-carboxylic Acid Derivatives

Foreword: The Strategic Importance of the 5-Nitroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, a structural motif that consistently appears in compounds with significant and diverse pharmacological activities.[1] Its bioisosteric relationship with indole allows it to form crucial hydrogen bond interactions within the active sites of various protein targets.[2] The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position creates the 5-nitro-1H-indazole-3-carboxylic acid core—a highly versatile precursor for a new generation of therapeutic candidates. The electron-withdrawing nature of the nitro group and the reactive handle of the carboxylic acid provide a rich chemical space for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of 5-nitro-1H-indazole-3-carboxylic acid derivatives. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization and biological evaluation, and explore the mechanistic underpinnings of their therapeutic potential, with a particular focus on oncology.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of 5-nitro-1H-indazole-3-carboxylic acid and its derivatives is a key advantage for its use in drug discovery programs. The core can be functionalized at several key positions, primarily through modification of the 3-carboxylic acid group.

Synthesis of the Core Scaffold: 5-Nitro-1H-indazole-3-carboxylic Acid

The foundational step is the reliable synthesis of the core scaffold. While several routes exist, a common and effective method involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization.[3]

Derivatization of the 3-Carboxylic Acid Group

The carboxylic acid at the C-3 position is the primary site for derivatization, most commonly leading to the formation of esters and amides. These modifications are critical for modulating properties such as cell permeability, solubility, and target engagement.

Esterification is a straightforward method to mask the polarity of the carboxylic acid and can serve as a protecting group or as a final derivative. A standard and efficient protocol involves acid-catalyzed esterification using methanol and sulfuric acid.[4]

Experimental Protocol: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate [4]

-

Reaction Setup: Suspend 8 g (38.64 mmol) of 5-nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Addition: Cool the mixture to below 10°C in an ice bath. Slowly add 19.323 mmol of concentrated H₂SO₄ dropwise over 30 minutes, maintaining the temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up: Cool the reaction mass to room temperature and pour it into crushed ice.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize the solid from ethanol to afford the pure methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.

-

Expected Yield: ~64%

-

Expected Melting Point: 234-236°C

-

The formation of amide bonds from the carboxylic acid core allows for the introduction of a vast array of chemical diversity. This is arguably the most critical derivatization for exploring structure-activity relationships (SAR). The use of standard peptide coupling reagents like EDC·HCl and HOBt provides a reliable and high-yielding route to a diverse library of amides.[5]

Experimental Protocol: General Procedure for 1H-Indazole-3-carboxamide Synthesis [5]

-

Activation: In a suitable flask, dissolve 1 equivalent of 5-nitro-1H-indazole-3-carboxylic acid (e.g., 0.1 g, 0.48 mmol) in DMF. Add HOBT (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv). Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1 equiv) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in chloroform) to yield the desired carboxamide derivative.

Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxamide derivatives.

Part 2: Biological Evaluation and Mechanistic Insights

Derivatives of the 5-nitro-1H-indazole-3-carboxylic acid scaffold have shown promise in several therapeutic areas, most notably as anticancer agents. Their activity often stems from the inhibition of key enzymes involved in cell proliferation and survival.

Anticancer Activity

The indazole scaffold is present in several FDA-approved small-molecule anti-cancer drugs that function as kinase inhibitors.[6] Derivatives of 5-nitro-1H-indazole have demonstrated potent antiproliferative activity against a range of cancer cell lines.

The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7]

Experimental Protocol: MTT Assay for Antiproliferative Activity [7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (5-nitro-1H-indazole-3-carboxylic acid derivatives) in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO, typically <0.1%).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Antiproliferative Activity of Indazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | [2] |

| Indazole Derivative (2a) | MCF-7 (Breast) | 1.15 | [6] |

| Indazole Derivative (2a) | HCT116 (Colon) | 4.89 | [6] |

| 3-Aminoindazole Derivative (5k) | Hep-G2 (Hepatoma) | 3.32 | [8] |

| 1H-Indazole-3-amine (W24) | HT-29 (Colon) | 0.43 | [8] |

Many indazole-based anticancer agents function by inhibiting protein kinases that are critical for cancer cell signaling, such as those in the PI3K/AKT/mTOR pathway.[7] Inhibition of these pathways can halt cell proliferation and induce apoptosis (programmed cell death). Compound 2f , for example, was shown to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2]

Caption: Simplified PI3K/AKT/mTOR pathway and a potential point of inhibition by indazole derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[9] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The indazole nucleus is a key structural feature in several potent PARP inhibitors, including the FDA-approved drug niraparib. The 5-nitro-1H-indazole-3-carboxylic acid scaffold is therefore an attractive starting point for developing novel PARP inhibitors.

Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent) [10][11]

-

Plate Preparation: Use a 96-well strip plate where histone proteins are pre-coated.

-

Reaction Mixture: To each well, add the test PARP inhibitor at various concentrations, the PARP enzyme, and a biotinylated NAD+ solution. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrate using the biotinylated NAD+.

-

Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which will bind to the incorporated biotin.

-

Signal Generation: Add a chemiluminescent HRP substrate. The resulting luminescent signal is proportional to PARP activity.

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: General workflow for a chemiluminescent PARP enzyme activity assay.

Serotonin 5-HT₃ Receptor Antagonism

Indazole-3-carboxamides are structurally related to potent and selective 5-HT₃ receptor antagonists like granisetron.[12] These antagonists are clinically used to manage nausea and vomiting, particularly that induced by chemotherapy.[12] The 5-nitro-1H-indazole-3-carboxylic acid core provides a valuable platform for synthesizing novel 5-HT₃ antagonists.

Biological Assay: von Bezold-Jarisch Reflex in Rats [13]

The von Bezold-Jarisch reflex is a classic in vivo assay to evaluate 5-HT₃ receptor antagonism. Intravenous administration of serotonin induces a transient bradycardia and hypotension, which can be blocked by 5-HT₃ antagonists. The potency of a test compound is determined by its ability to inhibit this serotonin-induced response, and an ID₅₀ (the dose that inhibits the response by 50%) is calculated.

Part 3: Conclusion and Future Directions

The 5-nitro-1H-indazole-3-carboxylic acid scaffold is a remarkably versatile starting point for the development of novel therapeutic agents. The synthetic tractability of the core, combined with the diverse biological activities of its derivatives, makes it an area of high interest for medicinal chemists and drug discovery professionals. The primary derivatization at the 3-carboxamide position has proven to be a fruitful strategy for generating potent inhibitors of kinases and PARP, as well as antagonists of the 5-HT₃ receptor.

Future investigations should focus on expanding the structure-activity relationship studies around this core. Exploring modifications at other positions of the indazole ring, in combination with a diverse library of amides at the C-3 position, could lead to compounds with improved potency, selectivity, and drug-like properties. Furthermore, a deeper mechanistic understanding of how these derivatives interact with their biological targets will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.

References

-

PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15997-16003. Retrieved from [Link]

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

-

Huisgen, R., & Bast, K. (1961). Indazole. Organic Syntheses, 41, 53. Retrieved from [Link]

-

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Cheptea, C., et al. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate. Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC - NIH. Retrieved from [Link]

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (2012). Semantic Scholar. Retrieved from [Link]

-

Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. Synthesis and structure-activity relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives. (1997). PubMed. Retrieved from [Link]

-

5-nitroindazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2014). PMC - NIH. Retrieved from [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. (2002). ResearchGate. Retrieved from [Link]

-

Novel antagonists of 5-HT3 receptors. Synthesis and biological evaluation of piperazinylquinoxaline derivatives. (1993). PubMed. Retrieved from [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.

-

5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. (2018). PMC - PubMed Central. Retrieved from [Link]

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. (2017). IRIS Unina. Retrieved from [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2014). PubMed. Retrieved from [Link]

-

Translational and Randomized Study of 5-HT3 Receptor Antagonists for Evaluation of Chemotherapy-induced Nausea and Vomiting Related Biomarkers. (2019). ResearchGate. Retrieved from [Link]

-

Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. (1991). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. Synthesis and structure-activity relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-Nitro-1H-indazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Modern Research

5-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention from the scientific community. Characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a nitro group at the 5th position and a carboxylic acid at the 3rd position, this molecule serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules.[1][2] The indazole nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4]

The unique arrangement of its functional groups—the electron-withdrawing nitro group and the versatile carboxylic acid—makes 5-nitro-1H-indazole-3-carboxylic acid a highly valuable building block.[2] Its applications span across pharmaceutical development, agrochemical research, and material science.[1] In the realm of drug discovery, it is a key precursor for developing novel anti-inflammatory, anticancer, antimicrobial, and antiparasitic agents.[1][2][5][6] This guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of 5-nitro-1H-indazole-3-carboxylic acid, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's fundamental properties is critical for its effective application in research and synthesis.

| Property | Value | Reference |

| CAS Number | 78155-76-7 | [1] |

| Molecular Formula | C₈H₅N₃O₄ | [1][7] |

| Molecular Weight | 207.15 g/mol | [1] |

| Appearance | Colorless to yellow solid | [1] |

| Purity | ≥ 95% | [1] |

| Boiling Point | 547.1°C at 760 mmHg | [2] |

| Density | 1.733 g/cm³ | [2] |

| Storage Conditions | 0-8°C, sealed in a dry environment | [1] |

Spectroscopic data for the related aldehyde precursor, 5-Nitro-1H-indazole-3-carboxaldehyde, provides insight into the core indazole structure. For instance, its ¹H NMR spectrum shows characteristic signals for the aromatic protons, and its ¹³C NMR confirms the presence of the indazole ring carbons.[8]

Synthesis and Derivatization: Crafting the Core Molecule

The synthesis of 5-nitro-1H-indazole-3-carboxylic acid and its derivatives is a cornerstone of its utility. The strategic placement of functional groups allows for a variety of chemical transformations.

Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid

A common and effective method for synthesizing the title compound involves the oxidation of the corresponding aldehyde, 5-nitroindazole-3-aldehyde.[9] This transformation leverages the robust oxidizing power of potassium permanganate to efficiently convert the aldehyde functional group into a carboxylic acid.

Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 5-nitroindazole-3-aldehyde (52.35 mmol) in 1000 mL of acetone in a suitable reaction vessel. In a separate beaker, dissolve potassium permanganate (KMnO₄, 94.91 mmol) in 300 mL of water.[9]

-

Reaction: Slowly add the aqueous KMnO₄ solution dropwise to the acetone solution of the aldehyde at room temperature while stirring.[9]

-

Monitoring: Continue stirring the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise to neutralize any remaining potassium permanganate.[9]

-

Workup: Filter the reaction mixture to remove the manganese dioxide precipitate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Isolation: Acidify the remaining aqueous concentrate with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like methanol to yield the pure 5-nitro-1H-indazole-3-carboxylic acid.[9]

Derivatization: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

Esterification of the carboxylic acid is a common derivatization. The methyl ester, in particular, is a useful intermediate for further functionalization.[10]

Detailed Experimental Protocol (Fischer Esterification):

-

Reaction Setup: Suspend 5-nitro-1H-indazole-3-carboxylic acid (38.64 mmol) in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser.[11]

-

Catalyst Addition: Cool the mixture to below 10°C in an ice bath. Add concentrated sulfuric acid (19.323 mmol) dropwise over 30 minutes.[11]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[11]

-

Isolation: Cool the reaction mass to room temperature and pour it into crushed ice.

-

Purification: Collect the resulting precipitate by filtration and recrystallize from ethanol to obtain pure methyl 5-nitro-1H-indazole-3-carboxylate.[11] An alternative method involves using thionyl chloride to form a more reactive acyl chloride intermediate before adding methanol.[3]

Biological Activities and Therapeutic Potential

The indazole scaffold, particularly when substituted with a nitro group, exhibits a remarkable range of biological activities. This makes 5-nitro-1H-indazole-3-carboxylic acid and its derivatives highly attractive for drug development.

Caption: Key application areas stemming from the core compound.

Anticancer and Anti-inflammatory Activity

5-Nitro-1H-indazole-3-carboxylic acid is explored for its potential as an anti-inflammatory and anticancer agent.[1][2] The indazole core is a key feature in several potent enzyme inhibitors relevant to cancer therapy, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] While direct data on the title compound is limited, its structural relative, Lonidamine (an indazole-3-carboxylic acid derivative), is a known antiglycolytic agent studied for its anticancer properties.[3] This suggests that derivatives of 5-nitro-1H-indazole-3-carboxylic acid are promising candidates for interfering with cancer cell metabolism.

Antiparasitic and Antimicrobial Properties